4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
Description
4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic compound featuring a 2-fluorophenyl substituent at position 4 and a phenyl group at position 1 of the triazole ring.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-9-5-4-8-11(12)13-14(16)19(18-17-13)10-6-2-1-3-7-10/h1-9H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWLRKEYBOLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, between an azide and an alkyne. The reaction is catalyzed by copper(I) and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups.
Reduction: Reduction reactions can target the triazole ring or the substituents.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituents at positions 1 and 4 of the triazole core, altering electronic properties, steric bulk, and pharmacological activity:
Table 1: Structural and Electronic Comparison
Pharmacological Activity
Key Findings :
- The benzimidazole-triazole hybrid demonstrates potent anti-HBV activity, attributed to its dual-moiety interactions with viral targets .
- Degradation of tert-butyl piperazine derivatives in gastric fluid highlights the importance of substituent choice for oral bioavailability .
Crystallographic and Solubility Properties
- Benzimidazole-Triazole Hybrid : Exhibits columnar-layered crystal packing stabilized by hydrogen bonds and π-π interactions. Solvates (THF, pyridine) adopt isotropic packing, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
